molecular formula C34H62O2 B13776412 1,4-Benzenediol, bis(1-methyltridecyl)- CAS No. 63451-52-5

1,4-Benzenediol, bis(1-methyltridecyl)-

Cat. No.: B13776412
CAS No.: 63451-52-5
M. Wt: 502.9 g/mol
InChI Key: BRBROBKGYBWGSF-UHFFFAOYSA-N
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Description

1,4-Benzenediol, bis(1-methyltridecyl)- is an organic compound with the molecular formula C34H62O2. It is a derivative of hydroquinone, where the hydrogen atoms on the hydroxyl groups are replaced by 1-methyltridecyl groups. This compound is part of the larger family of benzenediols, which are known for their various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenediol, bis(1-methyltridecyl)- typically involves the alkylation of hydroquinone. One common method is the Friedel-Crafts alkylation, where hydroquinone reacts with 1-methyltridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 1,4-Benzenediol, bis(1-methyltridecyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediol, bis(1-methyltridecyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced back to its hydroquinone form.

    Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones are the major products.

    Reduction: The hydroquinone form is regenerated.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

1,4-Benzenediol, bis(1-methyltridecyl)- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Benzenediol, bis(1-methyltridecyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The alkyl groups increase the compound’s lipophilicity, enhancing its ability to penetrate cell membranes. This dual functionality makes it a versatile compound in different applications.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediol (Hydroquinone): The parent compound with two hydroxyl groups.

    1,2-Benzenediol (Catechol): An isomer with hydroxyl groups in the ortho position.

    1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups in the meta position.

Uniqueness

1,4-Benzenediol, bis(1-methyltridecyl)- is unique due to the presence of long alkyl chains, which impart different physical and chemical properties compared to its simpler counterparts. These alkyl groups enhance its solubility in non-polar solvents and increase its potential for use in various industrial applications.

Properties

CAS No.

63451-52-5

Molecular Formula

C34H62O2

Molecular Weight

502.9 g/mol

IUPAC Name

2,5-di(tetradecan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)31-27-34(36)32(28-33(31)35)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3

InChI Key

BRBROBKGYBWGSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCC)O

Origin of Product

United States

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